Structural Isomerism Drives Functional Divergence: AChE Inhibition vs. Kinase Scaffold Potential
The isomer AChE-IN-83 (CAS 2828439-12-7) is a characterized acetylcholinesterase (AChE) inhibitor with an LC50 value of 19.0 μg/mL (48 h) against the plant-parasitic nematode Aphelenchoides besseyi . This bioactivity is entirely absent from published data for 1-Chloro-8,9-dihydrothieno[3,2-f]quinazoline 7,7-dioxide, which has not been reported in AChE assays. The structural difference—a distinct thienoquinazoline ring fusion pattern—redirects the biological profile, as evidenced by the scaffold's theoretical alignment with kinase ATP-binding pockets, which is a property leveraged in quinazoline-based kinase inhibitors [1].
| Evidence Dimension | AChE inhibitory potency (LC50) |
|---|---|
| Target Compound Data | No published AChE LC50 data (implies lack of significant activity in this pathway) |
| Comparator Or Baseline | AChE-IN-83 (CAS 2828439-12-7), an isomeric compound with identical molecular formula: LC50 = 19.0 μg/mL against A. besseyi (48 h) |
| Quantified Difference | Qualitative divergence; bioactivity is redirected away from AChE toward other target classes |
| Conditions | A. besseyi contact assay; compound exposure for 48 h |
Why This Matters
For researchers procuring thienoquinazoline dioxides, this speciation confirms that isomeric forms are not interchangeable; selecting the wrong isomer can completely miss the desired target profile.
- [1] Al-Obaid, A. M., et al. Substituted quinazolines, part 3. Synthesis, in vitro antitumor activity and molecular modeling study of certain 2-thieno-4(3H)-quinazolinone analogs. European Journal of Medicinal Chemistry, 2009, 44, 2379-2391. View Source
